A Comprehensive Technical Guide to 4-Oxo-3-phenylpentanenitrile
A Comprehensive Technical Guide to 4-Oxo-3-phenylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-3-phenylpentanenitrile, a member of the β-ketonitrile class of compounds, represents a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a ketone, a nitrile group, and a phenyl substituent, provides multiple reactive sites, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and complex molecular scaffolds of interest in medicinal chemistry and drug development. This technical guide offers an in-depth exploration of 4-oxo-3-phenylpentanenitrile, covering its chemical and physical properties, synthesis, analytical characterization, reactivity, and safety considerations.
Part 1: Core Chemical and Physical Properties
Identification
| Identifier | Value |
| CAS Number | 21953-95-7[1][2][3] |
| Molecular Formula | C₁₁H₁₁NO[1][2] |
| Molecular Weight | 173.21 g/mol [1][2] |
| Purity (Typical) | ≥95%[2] |
Physicochemical Properties
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Expected to be soluble in polar organic solvents. |
Part 2: Synthesis and Analytical Characterization
Synthesis of 4-Oxo-3-phenylpentanenitrile
The synthesis of β-ketonitriles such as 4-oxo-3-phenylpentanenitrile is often achieved through the condensation of an ester with a nitrile in the presence of a strong base. A plausible synthetic route for 4-oxo-3-phenylpentanenitrile involves the reaction of ethyl phenylacetate with acetonitrile using a strong base like sodium hydride.
Reaction Scheme:
Caption: General synthesis of 4-Oxo-3-phenylpentanenitrile.
Detailed Experimental Protocol (Hypothetical):
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Step 1: Reaction Setup
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
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Step 2: Addition of Reactants
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Dissolve ethyl phenylacetate (1 equivalent) and acetonitrile (1.2 equivalents) in anhydrous THF.
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Add the solution of ethyl phenylacetate and acetonitrile dropwise to the sodium hydride suspension at 0 °C with vigorous stirring.
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Step 3: Reaction
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Step 4: Work-up
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Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Step 5: Purification
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-oxo-3-phenylpentanenitrile.
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Analytical Characterization
A commercial supplier indicates the availability of analytical data for 4-oxo-3-phenylpentanenitrile, including HNMR, MS, and HPLC/GC.[1] While the specific spectra are not publicly available, the expected spectral characteristics are outlined below.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, a methine proton adjacent to the phenyl and carbonyl groups, a methylene group adjacent to the nitrile, and a methyl group adjacent to the carbonyl.
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¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the nitrile carbon, the carbons of the phenyl ring, and the aliphatic carbons. The carbonyl carbon signal is expected to appear significantly downfield.
2.2.2 Infrared (IR) Spectroscopy
The IR spectrum of 4-oxo-3-phenylpentanenitrile should exhibit characteristic absorption bands for the functional groups present:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2250 (sharp, medium intensity) |
| C=O (Ketone) | ~1715 (strong) |
| C-H (Aromatic) | ~3100-3000 |
| C-H (Aliphatic) | ~3000-2850 |
2.2.3 Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage adjacent to the carbonyl group and loss of small neutral molecules.
Part 3: Reactivity and Applications
Reactivity Profile
The reactivity of 4-oxo-3-phenylpentanenitrile is dictated by its three main functional components: the ketone, the nitrile, and the activated methylene group.
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Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reduction to an alcohol, Grignard reactions, and Wittig reactions.
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Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.
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Activated Methylene Group: The protons on the carbon atom between the phenyl and carbonyl groups are acidic and can be removed by a base to form a stable enolate. This enolate is a potent nucleophile that can react with various electrophiles, enabling alkylation, acylation, and condensation reactions.
Reaction Pathway Diagram:
Caption: Key reaction pathways of 4-Oxo-3-phenylpentanenitrile.
Applications in Drug Development
The diverse reactivity of β-ketonitriles makes them valuable intermediates in the synthesis of pharmacologically active molecules. The structural motifs accessible from 4-oxo-3-phenylpentanenitrile, such as substituted pyridines, pyrimidines, and other heterocycles, are prevalent in many approved drugs and clinical candidates. The phenyl group provides a scaffold that can be further functionalized to modulate the biological activity and pharmacokinetic properties of the resulting compounds.
Part 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-oxo-3-phenylpentanenitrile was not found, general safety precautions for β-ketonitriles and related compounds should be strictly followed.
Hazard Identification
Based on related compounds, 4-oxo-3-phenylpentanenitrile may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
Handling and Storage
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.[4][5]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]
First-Aid Measures
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If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[4]
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[4]
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
4-Oxo-3-phenylpentanenitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of heterocyclic scaffolds relevant to drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in a research and development setting. This guide provides a comprehensive overview to support scientists in leveraging the synthetic potential of this important molecule.
References
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CATO. (n.d.). 4-Oxo-3-phenylpentanenitrile. Retrieved from [Link]
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Howei. (n.d.). CAS 21953-95-7 | 4-Oxo-3-phenylpentanenitrile,≥95%. Retrieved from [Link]
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ChemSrc. (2025, August 25). 4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7. Retrieved from [Link]
Sources
- 1. 21953-95-7 | 4-Oxo-3-phenylpentanenitrile - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]
- 2. CAS 21953-95-7 | 4-Oxo-3-phenylpentanenitrile,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 3. 4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7 | Chemsrc [chemsrc.com]
- 4. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 5. kishida.co.jp [kishida.co.jp]

